5-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
The compound “5-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid” is a complex organic molecule that contains several functional groups and rings. It has an imidazo[4,5-b]pyridine core, which is a type of azole, a class of five-membered heterocyclic compounds containing nitrogen atoms . Attached to this core are a phenyl ring, an ethoxy group, a hydroxy group, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require careful planning to ensure the correct functional groups are added in the right order. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain a fused ring system (imidazo[4,5-b]pyridine), with various substituents including a phenyl ring, an ethoxy group, a hydroxy group, and a carboxylic acid group .
Scientific Research Applications
Catalysis and Organic Synthesis
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While protocols for functionalizing deboronation of alkyl boronic esters are well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. The stability of pinacol boronic esters makes them attractive for chemical transformations .
Suzuki–Miyaura Coupling
- Boron Reagents : The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Boron reagents play a crucial role in this process, and pinacol boronic esters like our compound can participate in these coupling reactions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-2-28-17-10-13(8-9-16(17)25)15-11-14(21(26)27)18-20(22-15)24-19(23-18)12-6-4-3-5-7-12/h3-11,25H,2H2,1H3,(H,26,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSOALHQMDOAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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